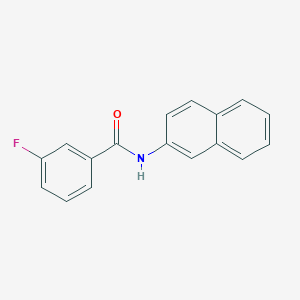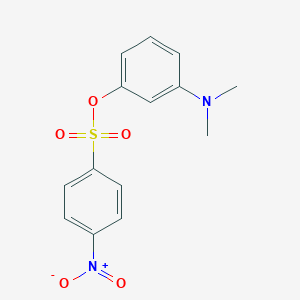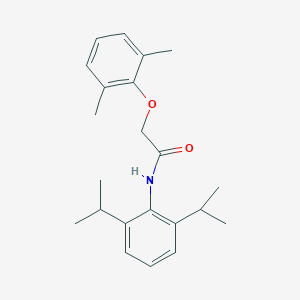
3-fluoro-N-(naphthalen-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-fluoro-N-(naphthalen-2-yl)benzamide: is an organic compound with the molecular formula C17H12FNO and a molecular weight of 265.29 g/mol It is a benzamide derivative, characterized by the presence of a fluorine atom at the 3-position of the benzamide ring and a naphthyl group at the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoro-N-(naphthalen-2-yl)benzamide typically involves the condensation of 3-fluorobenzoic acid with 2-naphthylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction conditions often include refluxing in an appropriate solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 3-fluoro-N-(naphthalen-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like or .
Reduction: Reduction can be achieved using reducing agents such as or .
Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions, such as using in methanol.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in ethanol or LiAlH4 in ether.
Substitution: NaOMe in methanol.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy derivatives.
Applications De Recherche Scientifique
Chemistry: 3-fluoro-N-(naphthalen-2-yl)benzamide is used as a building block in organic synthesis, particularly in the development of novel compounds with potential biological activity .
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its potential as a therapeutic agent.
Medicine: Research is ongoing to explore the compound’s potential as a drug candidate, particularly in the fields of oncology and neurology, due to its ability to interact with specific molecular targets.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-fluoro-N-(naphthalen-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets, potentially leading to the modulation of biological pathways . The exact pathways and targets are still under investigation, but the compound’s structure suggests it may inhibit or activate specific enzymes or receptors involved in disease processes.
Comparaison Avec Des Composés Similaires
- 3-fluoro-N-(4-methylphenyl)benzamide
- 2-fluoro-N-(1-naphthyl)benzamide
- 3-fluoro-N-(2-pyrimidinyl)benzamide
- 4-fluoro-N-(2-naphthyl)benzamide
Comparison: Compared to these similar compounds, 3-fluoro-N-(naphthalen-2-yl)benzamide is unique due to the specific positioning of the fluorine atom and the naphthyl group, which can significantly influence its chemical reactivity and biological activity . The presence of the naphthyl group can enhance the compound’s ability to interact with aromatic binding sites in biological targets, potentially leading to higher efficacy in therapeutic applications.
Propriétés
Formule moléculaire |
C17H12FNO |
|---|---|
Poids moléculaire |
265.28 g/mol |
Nom IUPAC |
3-fluoro-N-naphthalen-2-ylbenzamide |
InChI |
InChI=1S/C17H12FNO/c18-15-7-3-6-14(10-15)17(20)19-16-9-8-12-4-1-2-5-13(12)11-16/h1-11H,(H,19,20) |
Clé InChI |
OXGMICTZZCSSFC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC(=CC=C3)F |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC(=CC=C3)F |
Solubilité |
1.3 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,4-Dimethylphenyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B311853.png)






![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide](/img/structure/B311866.png)


